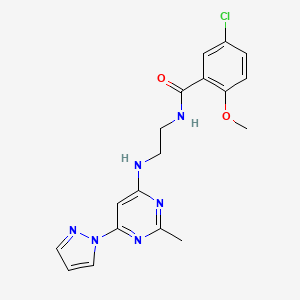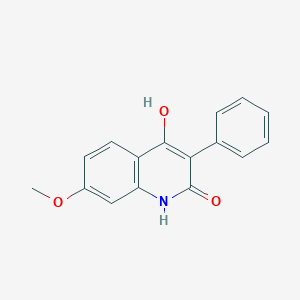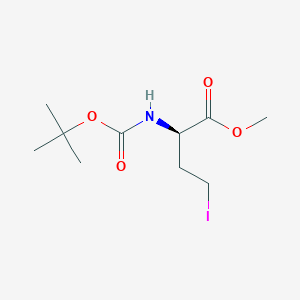
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a useful research compound. Its molecular formula is C10H18INO4 and its molecular weight is 343.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications
Efficient Synthesis of Complex Compounds : This compound is used in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which are derived from natural or protected l-amino acids. These compounds play a crucial role in various synthetic pathways (Koseki, Yamada, & Usuki, 2011).
Reduction Processes : It is involved in the Baker's yeast reduction process, leading to the creation of erythro-hydroxy esters and (R)-hydroxy esters, which are important for producing biologically active substances (Hashiguchi, Kawada, & Natsugari, 1992).
Precursor for Proline Analogues : The compound serves as a precursor in the synthesis of trans-4-methylproline, an important component in various biological and chemical processes (Nevalainen & Koskinen, 2001).
Chemical and Biological Research
Enzymatic Kinetic Resolution : It plays a role in the enzymatic kinetic resolution of certain compounds, crucial for the synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).
Development of Renin Inhibitory Peptides : The compound is used in the synthesis of peptides that inhibit human plasma renin, a key enzyme in the blood pressure regulation system (Thaisrivongs et al., 1987).
Synthesis of Microsporin B : It is a key fragment in the synthesis of both isomers of an unusual amino acid residue, important in the preparation of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Peptide Synthesis : This compound is used in the synthesis of cyclic peptides containing unnatural thioether side-chain bridges, a technique important in peptide engineering (Campiglia et al., 2004).
Biotin Synthesis : It's an intermediate in the synthesis of Biotin, a vital water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Mecanismo De Acción
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The compound ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate likely acts as a precursor in the synthesis of more complex organic compounds. The Boc group in the compound serves to protect the amine during reactions, preventing it from unwanted side reactions .
Biochemical Pathways
The compound is likely involved in synthetic pathways in organic chemistry. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .
Pharmacokinetics
The boc group can be removed under acidic conditions, such as with trifluoroacetic acid (tfa), which could potentially affect the compound’s bioavailability .
Result of Action
The result of the compound’s action would depend on the specific reactions it’s involved in. Generally, the Boc group’s presence allows for selective reactions to occur at other sites in the molecule. Once these reactions are complete, the Boc group can be removed to reveal the amine .
Action Environment
The action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group can be achieved rapidly and effectively at high temperatures using a thermally stable ionic liquid .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves the protection of the amine group, followed by iodination and esterification reactions.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "methyl iodide", "triethylamine", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "methanol" ], "Reaction": [ "Protection of amine group: L-alanine is reacted with tert-butyl chloroformate and triethylamine in diethyl ether to form (tert-butoxycarbonyl)alanine.", "Iodination: (tert-butoxycarbonyl)alanine is reacted with iodine and sodium bicarbonate in methanol to form (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate.", "Esterification: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is formed by reacting (tert-butoxycarbonyl)alanine with methyl iodide and sodium bicarbonate in methanol." ] } | |
Número CAS |
219752-75-7 |
Fórmula molecular |
C10H18INO4 |
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1 |
Clave InChI |
DJTBBPUINKPGDR-MLWJPKLSSA-N |
SMILES isomérico |
CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I |
SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC |
SMILES canónico |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


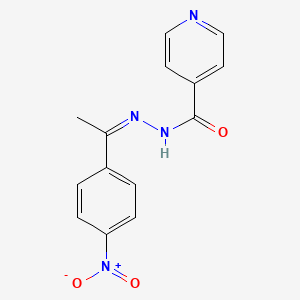
![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)


![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)
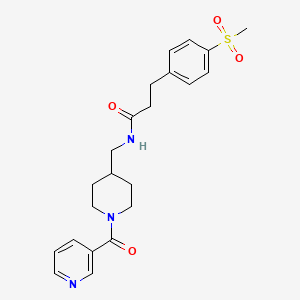
![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)
![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)
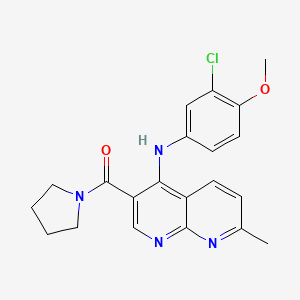
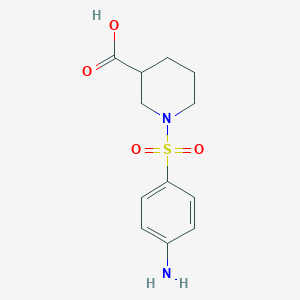
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2483474.png)
